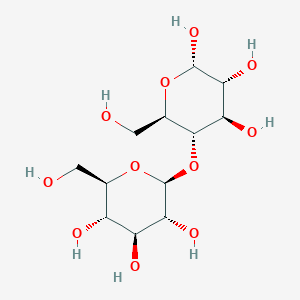
alpha-Cellobiose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-Cellobiose is a disaccharide composed of two D-glucose molecules linked by a β-1,4-glycosidic bond. It is a reducing sugar and can exist in different forms, including α and β anomers. This compound is derived from the hydrolysis of cellulose, a major component of plant cell walls .
準備方法
Synthetic Routes and Reaction Conditions
Alpha-Cellobiose can be synthesized through the enzymatic hydrolysis of cellulose using cellulase enzymes. The process involves the breakdown of cellulose into smaller oligosaccharides, including cellobiose, which can then be further hydrolyzed to glucose .
Industrial Production Methods
Industrial production of this compound typically involves the use of microbial cellulases. These enzymes are produced by various microorganisms, including fungi and bacteria, which are cultured under controlled conditions to optimize enzyme yield and activity . The cellulase enzymes are then used to hydrolyze cellulose from plant biomass, resulting in the production of this compound .
化学反応の分析
Types of Reactions
Alpha-Cellobiose undergoes several types of chemical reactions, including:
Hydrolysis: This compound can be hydrolyzed to glucose by the action of β-glucosidase enzymes.
Oxidation: It can be oxidized to form cellobionic acid.
Reduction: Reduction of this compound can yield sorbitol.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using β-glucosidase at optimal pH and temperature conditions.
Oxidation: Oxidizing agents such as nitric acid can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride are commonly used.
Major Products
Hydrolysis: Glucose.
Oxidation: Cellobionic acid.
Reduction: Sorbitol.
科学的研究の応用
Alpha-Cellobiose has a wide range of applications in scientific research:
作用機序
Alpha-Cellobiose exerts its effects primarily through its interaction with cellulase enzymes. The β-1,4-glycosidic bond in this compound is cleaved by the catalytic action of cellulases, resulting in the release of glucose molecules . This process involves the formation of enzyme-substrate complexes and the subsequent hydrolysis of the glycosidic bond .
類似化合物との比較
Similar Compounds
Maltose: A disaccharide composed of two glucose molecules linked by an α-1,4-glycosidic bond.
Lactose: A disaccharide composed of glucose and galactose linked by a β-1,4-glycosidic bond.
Sucrose: A disaccharide composed of glucose and fructose linked by an α-1,2-glycosidic bond.
Uniqueness
Alpha-Cellobiose is unique due to its β-1,4-glycosidic linkage, which is also found in cellulose. This linkage makes it a key intermediate in the enzymatic hydrolysis of cellulose and distinguishes it from other disaccharides like maltose and lactose .
特性
CAS番号 |
13299-27-9 |
|---|---|
分子式 |
C12H22O11 |
分子量 |
342.30 g/mol |
IUPAC名 |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11+,12+/m1/s1 |
InChIキー |
GUBGYTABKSRVRQ-MFRLZQSSSA-N |
異性体SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O |
正規SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


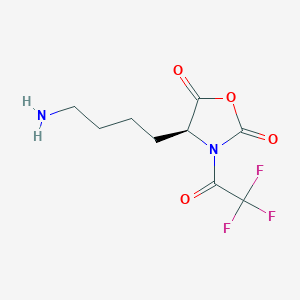
![3-(methylsulfanyl)pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione](/img/structure/B14170063.png)
![N-[1-(1-Oxo-1lambda~5~-pyridin-4-yl)propyl]-2-phenylquinoline-4-carboxamide](/img/structure/B14170064.png)
![5,5,6-Trimethylbenzo[c]acridin-6-ol](/img/structure/B14170068.png)
![(4-Chloro-phenyl)-[1,3]oxazinan-3-yl-methanone](/img/structure/B14170071.png)

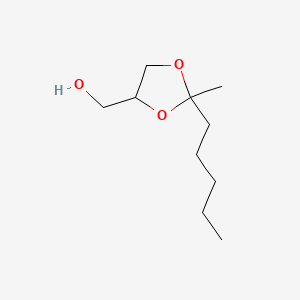
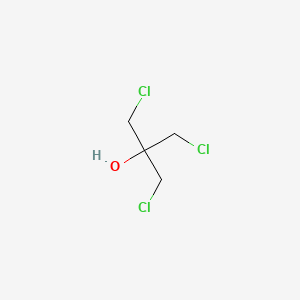
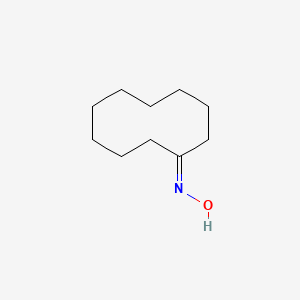

![4-Ethyl-2-{[(4-fluorophenyl)carbonyl]amino}-5-methylthiophene-3-carboxamide](/img/structure/B14170112.png)
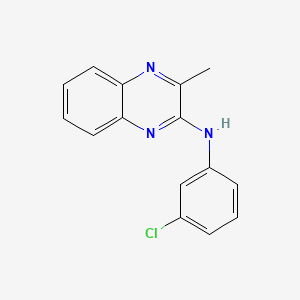
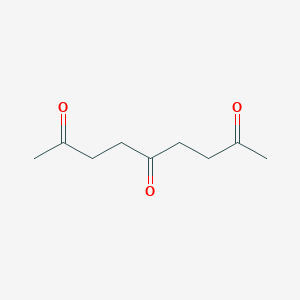
![N-(4-Chlorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide](/img/structure/B14170131.png)
